
N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemotherapy Adjunct for Intestinal Mucositis
A derivative of the compound has been studied for its mucoprotective potential against methotrexate-induced intestinal mucositis in mice . This condition is a common side effect of cancer treatment that can lead to loss of mucosal integrity and gut barrier dysfunction. The study found that the compound significantly reduced physical manifestations and biochemical markers of oxidative stress and inflammation, suggesting its potential as an adjunct therapy in chemotherapy to mitigate such side effects.
Anti-inflammatory Applications
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties . These studies involve in vitro and in vivo screenings for anti-inflammatory activities, including assays for BSA anti-denaturation and carrageenan-induced rat paw edema inhibition. The findings indicate that these derivatives can serve as effective anti-inflammatory agents with less gastrointestinal toxicity compared to traditional NSAIDs.
Antioxidant Properties
The antioxidant capacity of this compound’s derivatives has also been explored through DPPH radical scavenging assays . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound’s ability to scavenge free radicals suggests its utility in research focused on oxidative stress-related pathologies.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . These heterocycles are known to display significant biological activities and are used in the synthesis of various medications.
Molecular Structure Analysis
Research has been conducted on the molecular structures of related compounds, which consist of asymmetric units in orthorhombic and monoclinic crystal systems . Such studies are essential for understanding the compound’s interactions at the molecular level, which can inform the design of new drugs and materials.
Supramolecular Structure Stabilization
The compound’s derivatives are reported to stabilize molecular structures through secondary intermolecular interactions . This property is significant for the development of supramolecular chemistry, which focuses on the design and synthesis of complex structures with specific functions.
Propiedades
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14(24)22-16-3-9-19(10-4-16)29(26,27)21-12-15-11-20(25)23(13-15)17-5-7-18(28-2)8-6-17/h3-10,15,21H,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKXPMNAPFYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

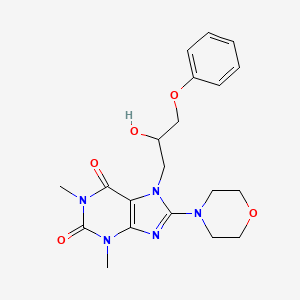
![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)


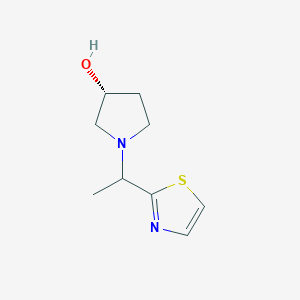

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)
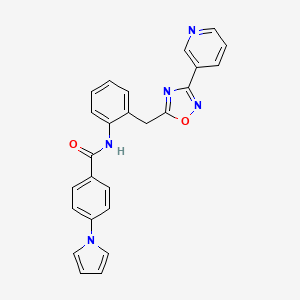

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)
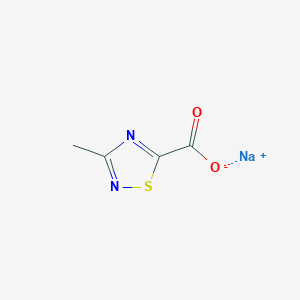
![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)
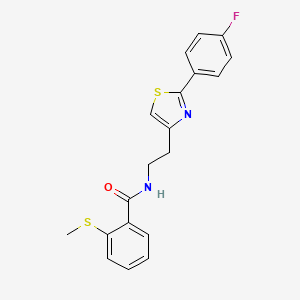
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)